2-phenoxy-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide
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Overview
Description
2-phenoxy-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide is a complex organic compound with a molecular formula of C₁₈H₁₂F₃N₅O₂S . This compound is part of the triazolothiadiazole family, which is known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide typically involves multiple steps. . The reaction is usually carried out in refluxing ethanol for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-phenoxy-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular signaling pathways. For example, it can bind to the active sites of enzymes, preventing their normal function and leading to the inhibition of cell proliferation . Molecular docking studies have shown that the compound can form stable complexes with target proteins, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substituents attached to the rings.
1,2,4-triazolo[4,3-a]pyrazine: Another triazole derivative with different pharmacological properties.
Uniqueness
2-phenoxy-N-{4-[3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}acetamide is unique due to its trifluoromethyl group, which enhances its lipophilicity and biological activity. This structural feature allows the compound to interact more effectively with biological membranes and target proteins, making it a promising candidate for drug development .
Properties
Molecular Formula |
C18H12F3N5O2S |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-phenoxy-N-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl]acetamide |
InChI |
InChI=1S/C18H12F3N5O2S/c19-18(20,21)16-23-24-17-26(16)25-15(29-17)11-6-8-12(9-7-11)22-14(27)10-28-13-4-2-1-3-5-13/h1-9H,10H2,(H,22,27) |
InChI Key |
UVNZWGQDSALNGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C(F)(F)F |
Origin of Product |
United States |
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